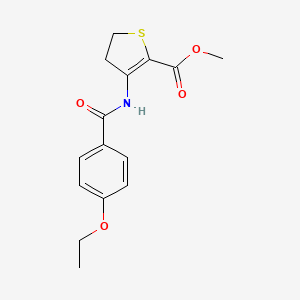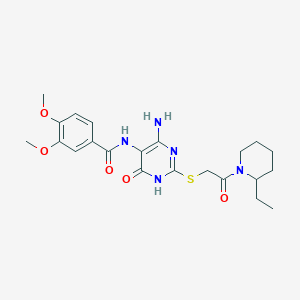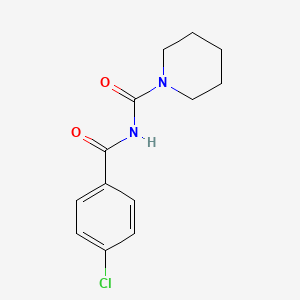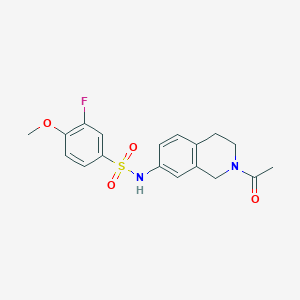
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorophore Research and Development
- Synthesis and Spectroscopy of Analogues : A study by Kimber et al. (2003) involved the synthesis and spectroscopic study of analogues related to Zinquin, a specific fluorophore for Zn(II). This research contributes to the understanding of compounds structurally similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide and their potential applications in detecting and imaging zinc ions in biological systems (Kimber et al., 2003).
Anticancer Research
- Development of Tubulin Polymerization Inhibitors : Srikanth et al. (2016) designed and synthesized 2‐anilino‐3‐aroylquinolines, exhibiting cytotoxic activity against various human cancer cell lines. These compounds are structurally related and highlight the potential of similar compounds in developing novel anticancer therapies (Srikanth et al., 2016).
Chemical Synthesis
- Copper-Catalyzed Aminocyclization : A study by Xia et al. (2016) discusses copper-catalyzed radical aminoarylation of acrylamide, demonstrating the versatility of related compounds in complex chemical synthesis (Xia et al., 2016).
Neurochemical Research
- Investigating Protein Kinase Inhibitors : Sumi et al. (1991) examined the inhibitory property of methoxybenzenesulfonamide derivatives on Ca2+/calmodulin-dependent protein kinase II, suggesting implications in neurochemical pathways and potential therapeutic applications (Sumi et al., 1991).
Crystal Structure Analysis
- Structural Aspects of Isoquinoline Derivatives : Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, contributing to the knowledge of crystal structures and properties of similar compounds (Karmakar et al., 2007).
Inhibitory Studies on Acetylcholine-receptor and -esterase
- Inhibition of Acetylcholine-receptor and -esterase : Research by Mautner and Bartels (1970) on p-nitrobenzene diazonium fluoroborate analogs, including their interaction with acetylcholine-receptor and -esterase, provides insights into the inhibition mechanisms that could be relevant for related sulfonamide derivatives (Mautner & Bartels, 1970).
Antimicrobial Studies
- Synthesis and Antimicrobial Study : Vanparia et al. (2010) synthesized and studied the antimicrobial activity of novel aminobenzenesulfonamide and its oxinates, demonstrating the potential of related compounds in antimicrobial applications (Vanparia et al., 2010).
特性
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-12(22)21-8-7-13-3-4-15(9-14(13)11-21)20-26(23,24)16-5-6-18(25-2)17(19)10-16/h3-6,9-10,20H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIOGVHQDUPGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



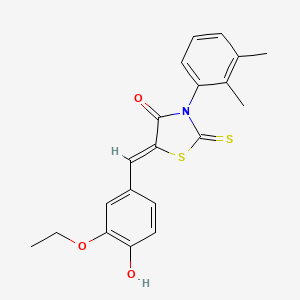
![2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2822400.png)
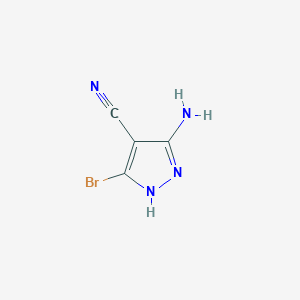
![2-(2-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2822402.png)


